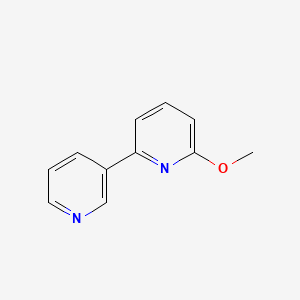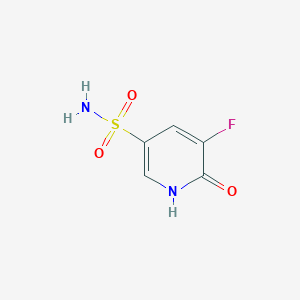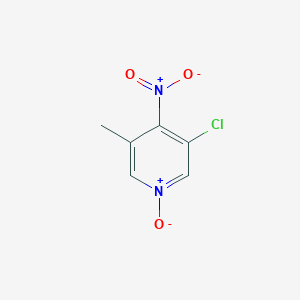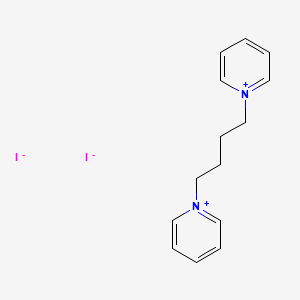
(4S)-5-(tert-butoxy)-4-(dimethylamino)-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-5-(tert-butoxy)-4-(dimethylamino)-5-oxopentanoic acid, also known as (4S)-TBDMS-5-oxopentanoic acid, is an important intermediate in the synthesis of various organic compounds. It is a versatile reagent that can be used in a wide variety of reactions, including the synthesis of peptides, peptidomimetics, and other compounds. In addition, it has been used in the synthesis of glycopeptides, glycoproteins, and other carbohydrate-containing compounds. The versatility of this reagent has made it an important tool in the synthesis of a variety of compounds, from small molecules to large macromolecules.
作用機序
The mechanism of action of (4S)-TBDMS-5-oxopentanoic acid is not well understood. However, it is believed to act as a nucleophile in the reaction, attacking electrophilic centers in the substrate molecule. This reaction is believed to involve the formation of a covalent bond between the reagent and the substrate molecule, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4S)-TBDMS-5-oxopentanoic acid are not well understood. However, it is believed that this reagent may have some effect on the activity of enzymes and other proteins in the body. Additionally, it may also have some effect on the metabolism of carbohydrates and other nutrients.
実験室実験の利点と制限
The advantages of using (4S)-TBDMS-5-oxopentanoic acid in laboratory experiments include its versatility, ease of synthesis, and low cost. Additionally, it is a relatively safe reagent to use, with no known toxicity. However, there are some limitations to its use, including the potential for isomerization and the fact that it can be difficult to separate from its isomer.
将来の方向性
There are a number of potential future directions for the use of (4S)-TBDMS-5-oxopentanoic acid. These include its use in the synthesis of peptides, peptidomimetics, and other compounds; its use in the synthesis of glycopeptides, glycoproteins, and other carbohydrate-containing compounds; its use in the synthesis of drugs and other bioactive compounds; and its use in the synthesis of small molecules and macromolecules. Additionally, further research is needed to understand the biochemical and physiological effects of this reagent, as well as its potential toxicity. Finally, further research is needed to understand the mechanism of action of this reagent and to develop methods to improve its efficiency and safety.
合成法
The synthesis of (4S)-TBDMS-5-oxopentanoic acid is typically accomplished by the reaction of tert-butyl bromide with dimethylamine in the presence of a base, such as potassium carbonate. The reaction is usually conducted in an aqueous solution at room temperature. The resulting product is a mixture of (4S)-TBDMS-5-oxopentanoic acid and its isomer, (4R)-TBDMS-5-oxopentanoic acid. The isomer can be separated from the desired product by chromatography.
科学的研究の応用
(4S)-TBDMS-5-oxopentanoic acid has been used in a wide variety of scientific research applications. It has been used in the synthesis of peptides, peptidomimetics, and other compounds. It has also been used in the synthesis of glycopeptides, glycoproteins, and other carbohydrate-containing compounds. In addition, it has been used in the synthesis of small molecules and macromolecules, as well as in the synthesis of drugs and other bioactive compounds.
特性
IUPAC Name |
(4S)-4-(dimethylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)8(12(4)5)6-7-9(13)14/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUZQHXKVTYZPQ-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1,3-benzodioxole](/img/structure/B6602339.png)


![(1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B6602360.png)

![2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B6602371.png)
![N''-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B6602379.png)
![2-Thiophenesulfonamide, 4-[[hexahydro-4-[5-(trifluoromethyl)-2-pyridinyl]-1H-1,4-diazepin-1-yl]carbonyl]-](/img/structure/B6602391.png)

![2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzene](/img/structure/B6602396.png)


